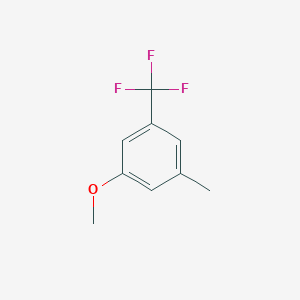

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

Description

BenchChem offers high-quality 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHAHSWQNBUNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical development. We will delve into its core chemical properties, plausible synthetic routes, reactivity, and the rationale behind its utility in modern drug discovery and specialized material science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2) is a substituted toluene derivative featuring a trifluoromethyl group, a methoxy group, and a methyl group on the benzene ring.[1] The unique interplay of these functional groups imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.

The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's electronic and physical properties. It is highly electronegative and strongly electron-withdrawing, which can significantly impact the reactivity of the aromatic ring. Furthermore, the -CF₃ group is known to increase lipophilicity and metabolic stability, thereby improving cell membrane permeability and the pharmacokinetic profile of drug candidates.[2][3] The methoxy (-OCH₃) group, in contrast, is an electron-donating group that can influence the molecule's reactivity and solubility.[4] The methyl (-CH₃) group is a weakly electron-donating group. This combination of electron-donating and electron-withdrawing substituents on the same aromatic core creates a unique electronic environment that can be exploited in various chemical transformations.

Table 1: Physicochemical Properties of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

| Property | Value | Source |

| CAS Number | 1214385-12-2 | [1] |

| Molecular Formula | C₉H₉F₃O | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Not specified; likely a colorless liquid or low-melting solid | Inferred |

| Storage | Room temperature | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

-

Aromatic Protons (Ar-H): There are three protons on the aromatic ring. Due to the substitution pattern, they are not chemically equivalent and will likely appear as distinct singlets or narrowly split multiplets in the aromatic region (δ 6.5-7.5 ppm).

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.[5]

-

Methyl Protons (-CH₃): The three protons of the methyl group will also appear as a sharp singlet, further upfield, likely around δ 2.3-2.5 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms, likely appearing as a quartet due to C-F coupling.

-

Methoxy Carbon (-OCH₃): A single peak is expected around δ 55-60 ppm.[6]

-

Methyl Carbon (-CH₃): A single peak is expected in the upfield region, typically around δ 20-25 ppm.[5]

-

Trifluoromethyl Carbon (-CF₃): This carbon will show a characteristic signal, often a quartet, in the region of δ 120-130 ppm, with a large ¹J(C,F) coupling constant.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene can be envisioned starting from commercially available precursors like 3-bromo-5-methylphenol. The synthesis would involve a two-step process: methylation of the phenolic hydroxyl group followed by trifluoromethylation of the aromatic ring.

Sources

- 1. 1-(trifluoromethyl)-3-methoxy-5-methylbenzene [myskinrecipes.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

Strategic Fluorination: The Technical Profile of 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene

[1][2][3]

Nomenclature & Structural Identity

Target Molecule: 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Preferred IUPAC Name: 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene CAS Registry Number: 1214385-12-2 Common Synonyms: 3-Methoxy-5-methylbenzotrifluoride; 3-Methoxy-5-methyl-α,α,α-trifluorotoluene.[1][2][3]

Naming Logic and Priority

While "1-(trifluoromethyl)-3-methoxy-5-methylbenzene" is structurally descriptive, IUPAC nomenclature rules for substituted benzenes generally prioritize alphabetical ordering of substituents when no principal functional group (like a carboxylic acid or aldehyde) is present.[1][2][3]

-

Methoxy (

) precedes Methyl ( -

Therefore, the locants are assigned to give the lowest possible set of numbers, starting with the alphabetically first substituent at position 1.[2]

Figure 1: Decision tree for IUPAC nomenclature assignment based on alphabetical priority of substituents.

Physicochemical Profile & Medicinal Utility[3][4][5][6][7]

This molecule represents a "privileged scaffold" in medicinal chemistry. The 1,3,5-substitution pattern (meta-meta) is critical for designing ligands that fit into specific hydrophobic pockets of enzymes (e.g., kinases) while avoiding steric clashes associated with ortho-substitution.[1][2]

Key Properties Table[1][2][3]

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Formula | Core building block.[1][2][3] | |

| Molecular Weight | 190.16 g/mol | Low MW allows for "fragment-based" drug design.[1][2][3] |

| LogP (Calc) | ~3.2 - 3.5 | High lipophilicity; excellent membrane permeability.[1][2][3] |

| H-Bond Acceptors | 1 (Methoxy O) | Interacts with backbone NH groups in protein binding sites.[1][2][3] |

| H-Bond Donors | 0 | Non-protic; reduces desolvation penalty upon binding.[1][2][3] |

| Rotatable Bonds | 1 (Methoxy) | Rigid core reduces entropic penalty during binding.[1][2][3] |

The "Magic Methyl" and Fluorine Effect[1][2]

-

Metabolic Stability: The trifluoromethyl group (

) blocks metabolic oxidation at the vulnerable benzyl position.[1][2] Unlike a methyl group, which is easily oxidized by Cytochrome P450s to an alcohol or carboxylic acid, the -

Electronic Modulation: The

group is strongly electron-withdrawing ( -

Conformational Locking: The 3,5-disubstitution pattern creates a specific shape vector that is often used to lock biaryl systems into a non-planar conformation, crucial for selectivity in kinase inhibitors (e.g., similar motifs are found in Sorafenib and Nilotinib analogs).[1][2]

Synthetic Routes: The "How-To"

While simple methylation of phenols is possible, the most robust and educational route for high-value research is the Copper-Mediated Trifluoromethylation of Aryl Halides .[1][2] This method avoids the harsh conditions of direct fluorination and uses accessible precursors.

Primary Protocol: Copper-Mediated Cross-Coupling

Reaction: Conversion of 3-iodo-5-methylanisole to 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.[1][2][3]

Reagents: Copper(I) Iodide (CuI), Methyl chlorodifluoroacetate (Chen's Reagent) or

Figure 2: Mechanistic flow for the copper-mediated introduction of the trifluoromethyl group.[1][2][3]

Step-by-Step Laboratory Protocol

Based on standard methodologies for Chen’s Reagent (

-

Setup: Flame-dry a 50 mL Schlenk tube and equip with a magnetic stir bar. Purge with Argon.

-

Loading: Add CuI (19 mg, 0.1 mmol, 10 mol%) and 1,10-phenanthroline (ligand, 0.1 mmol).

-

Substrate: Add 3-iodo-5-methylanisole (1.0 mmol) dissolved in anhydrous DMF (5 mL).

-

Reagent Addition: Add Methyl fluorosulfonyldifluoroacetate (Chen's Reagent, 2.0 mmol). Note: This reagent releases

radicals/anions upon heating. -

Reaction: Heat the mixture to 80–100°C for 12–16 hours. The solution will typically turn dark brown.

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper salts.

-

Wash the filtrate with brine (3 x 10 mL) to remove DMF.

-

Dry over

and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is a colorless oil.

Quality Control & Analytics

Verifying the identity of this molecule requires specific attention to the Fluorine NMR signals, which are distinct and free from background noise.[2]

Expected NMR Data

-

NMR (376 MHz,

-

NMR (400 MHz,

-

Aromatic Region: Three singlets (or multiplets appearing as singlets due to weak coupling) around

6.8 – 7.1 ppm. The symmetry is broken, so you expect three distinct aromatic protons ( -

Methoxy: Singlet at

ppm (3H). -

Methyl: Singlet at

ppm (3H).

-

Mass Spectrometry (GC-MS)[1][2][3]

Safety & Handling

-

Fluorinated Aromatics: Generally lipophilic and can penetrate skin. Wear nitrile gloves and work in a fume hood.

-

Chen's Reagent: Generates

and -

Copper Waste: All copper residues must be disposed of as heavy metal waste.

References

-

Chen, Q. Y., & Wu, S. W. (1989). Methyl fluorosulfonyldifluoroacetate: a new trifluoromethylating agent. Journal of the Chemical Society, Chemical Communications, (11), 705-706.[1][2]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for fluorination and trifluoromethylation.[4][5][6] Nature, 473(7348), 470-477.[1][2]

-

PubChem Compound Summary. (2024). 3-Methoxy-5-methylbenzotrifluoride.[1][2][3][7][8][9] National Center for Biotechnology Information.

-

Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic trifluoromethylation with metal complexes. Chemical Reviews, 111(8), 4475-4521.[1][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Page 05012 (Chemical) [intlab.org]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene (1 x 1 g) | Reagentia [reagentia.eu]

- 8. 3-Methoxy-5-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]

- 9. 3-Methoxy-5-methylbenzotrifluoride | CymitQuimica [cymitquimica.com]

Synonyms for 1-methoxy-3-methyl-5-(trifluoromethyl)benzene

The Trifluoromethyl-Anisole Scaffold: A Technical Guide to 1-methoxy-3-methyl-5-(trifluoromethyl)benzene

Part 1: Executive Summary & Nomenclature Architecture

1-methoxy-3-methyl-5-(trifluoromethyl)benzene is a high-value trisubstituted aromatic intermediate employed in the synthesis of advanced agrochemicals and pharmaceutical candidates.[1] Its structural uniqueness lies in the specific 1,3,5-substitution pattern (meta-positioning), which balances electron-donating groups (methoxy, methyl) against a strong electron-withdrawing group (trifluoromethyl).[1]

For researchers, the primary challenge in sourcing and utilizing this compound is the fragmentation of its nomenclature across chemical databases.[1] It does not possess a singular "trade name," making a mastery of its synonym hierarchy essential for procurement and patent searching.[1]

Nomenclature Taxonomy

The following diagram illustrates the synonym hierarchy, categorizing names by their utility (Database Search vs. Synthetic Planning).

Figure 1: Nomenclature Taxonomy.[1] Use "3-Methoxy-5-methylbenzotrifluoride" for vendor catalogs and the CAS number for regulatory databases.[1]

Part 2: Physicochemical Profile & Electronic Properties

The utility of this scaffold stems from the interplay between its substituents.[1] The Trifluoromethyl (

| Property | Value / Characteristic | Significance in Drug Design |

| CAS Number | 1214385-12-2 | Unique identifier for procurement. |

| Molecular Formula | ||

| Molecular Weight | 190.16 g/mol | Low MW allows for significant functionalization while staying <500 Da (Lipinski).[1] |

| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic due to the |

| Electronic Effect | Push-Pull System | |

| H-Bonding | 0 Donors / 3 Acceptors | The methoxy oxygen and fluorine atoms act as weak acceptors.[1] |

Mechanistic Insight:

The 1,3,5-substitution pattern renders the remaining protons (at positions 2, 4, and 6) chemically non-equivalent but sterically accessible.[1] However, electrophilic aromatic substitution (EAS) on this ring is complex. The

-

Position 2: Sterically crowded (between OMe and Me).[1]

-

Position 4: Activated by OMe (ortho) and Me (ortho), but deactivated by

(ortho). -

Position 6: Activated by OMe (ortho), deactivated by

(ortho). -

Result: Regioselectivity is often dictated by steric hindrance, favoring positions 4 or 6 over position 2.[1]

Part 3: Synthetic Architecture

Synthesis of 1-methoxy-3-methyl-5-(trifluoromethyl)benzene generally follows two strategic disconnections: O-Methylation of the phenol or Cross-Coupling of a halide.[1]

Protocol A: Methylation of 3-methyl-5-(trifluoromethyl)phenol

This is the most scalable industrial route, utilizing the commercially available phenol precursor.[1]

-

Reagents: 3-methyl-5-(trifluoromethyl)phenol, Potassium Carbonate (

), Iodomethane ( -

Solvent: Acetone or DMF (polar aprotic promotes

). -

Mechanism: Williamson Ether Synthesis.[1] The base deprotonates the phenol (

), creating a phenoxide anion which attacks the methylating agent.[1]

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Used when the trifluoromethyl group needs to be introduced late-stage or constructing the biaryl core.[1]

-

Substrate: 1-bromo-3-methoxy-5-methylbenzene.

-

Reagent: Trifluoromethylboronic acid (or equivalent

source if using radical coupling). -

Catalyst:

or equivalent.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways.[1] Route A (top) is preferred for cost-efficiency; Route B (bottom) is used for late-stage diversification.[1]

Part 4: Quality Control & Identification

When verifying the identity of purchased or synthesized material, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]

Expected 1H NMR Data (CDCl3, 400 MHz):

-

3.82 ppm (3H, s): Methoxy group (

-

2.41 ppm (3H, s): Methyl group (

-

Aromatic Region (

6.8 - 7.1 ppm):

Expected 19F NMR Data:

-

-63.0 ppm (s): Diagnostic singlet for the aromatic

Safety & Handling (GHS Standards):

-

Signal Word: DANGER

-

Storage: Store in a cool, well-ventilated place. Segregate from strong oxidizers (e.g., nitric acid) as the electron-rich anisole ring can undergo uncontrolled nitration.[1]

Part 5: Applications in Drug Discovery

The 1-methoxy-3-methyl-5-(trifluoromethyl)benzene scaffold is primarily utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or as a starting material for:

-

Kinase Inhibitors: The hydrophobic "pocket" of many kinases accommodates the

-phenyl moiety well.[1] The methoxy group can be deprotected (using -

Agrochemicals: The

group prevents metabolic degradation by cytochrome P450 enzymes in plants and insects, extending the half-life of herbicides.[1] -

Bioisosterism: The scaffold serves as a lipophilic replacement for tri-substituted benzenes containing chlorine or bromine, improving oral bioavailability.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1214385-12-2. Retrieved from [Link]

-

Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-methylbenzotrifluoride | C8H6BrF3 | CID 20467615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2), a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws comparisons with structurally analogous compounds to offer a robust predictive profile. Furthermore, this guide details the standard experimental methodologies for the determination of key physical properties, providing a framework for empirical validation. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this compound in their scientific endeavors.

Introduction and Molecular Profile

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene is a substituted aromatic ether. Its chemical structure, featuring a benzene ring functionalized with a trifluoromethyl group, a methoxy group, and a methyl group, suggests a unique combination of electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's polarity, metabolic stability, and lipophilicity, making it a valuable substituent in the design of bioactive molecules. The methoxy and methyl groups, both electron-donating, further modulate the electronic landscape of the aromatic ring. This interplay of functional groups is anticipated to result in distinct physicochemical characteristics that are critical for its application in medicinal chemistry and material science.

Molecular Information:

| Property | Value | Source |

| CAS Number | 1214385-12-2 | [1] |

| Molecular Formula | C₉H₉F₃O | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

Predicted Physical Properties and Comparative Analysis

Table of Physical Properties for Analogous Compounds:

| Property | 1-Bromo-3-methoxy-5-methylbenzene | 1-Methoxy-3-(trifluoromethyl)benzene | 1,3-Bis(trifluoromethyl)-5-bromobenzene |

| CAS Number | 29578-83-4 | 454-90-0 | 328-70-1 |

| Molecular Formula | C₈H₉BrO | C₈H₇F₃O | C₈H₃BrF₆ |

| Molecular Weight | 201.06 g/mol | 176.14 g/mol | 292.96 g/mol |

| Boiling Point | 228 °C | 160 °C | 154 °C |

| Melting Point | 52 °C | -65 °C | -16 °C |

| Density | 1.378 g/cm³ | 1.21 g/cm³ | 1.699 g/mL at 25 °C |

| Refractive Index | 1.5560-1.5600 | 1.4424-1.4444 | n20/D 1.427 |

Causality behind Predicted Properties:

-

Boiling Point: The presence of the polar trifluoromethyl and methoxy groups in the target compound will likely lead to a higher boiling point than non-polar analogs of similar molecular weight due to dipole-dipole interactions. However, it is expected to be lower than its bromo-analog due to the significantly weaker intermolecular forces of fluorine compared to bromine.

-

Melting Point: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The unsymmetrical substitution pattern of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene may disrupt crystal packing, potentially leading to a lower melting point compared to more symmetrical molecules.

-

Density: The trifluoromethyl group is known to increase the density of organic compounds. Therefore, the density of the target molecule is expected to be greater than 1 g/cm³.

-

Solubility: The hydrophobic trifluoromethyl group and the benzene ring suggest that the compound will have low solubility in water.[2] It is anticipated to be soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.[3]

Standard Experimental Protocols for Physical Property Determination

To establish definitive physical property values for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, the following standard experimental protocols are recommended.

Determination of Boiling Point

The boiling point can be accurately determined using distillation or a capillary method (Thiele tube). The choice of method depends on the sample quantity available.

Workflow for Capillary Method:

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

For solid samples, the melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound.

Workflow for Melting Point Determination:

Caption: Workflow for Melting Point Determination.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter for high precision.

Workflow for Density Determination using a Pycnometer:

Caption: Workflow for Density Determination.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid samples. It is measured using a refractometer.

Workflow for Refractive Index Measurement:

Caption: Workflow for Refractive Index Measurement.

Spectroscopic Characterization

While experimental spectra for 1-(trifluoromethyl)-3-methoxy-5-methylbenzene are not provided here, a theoretical analysis of its expected spectroscopic features is crucial for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons, with chemical shifts and coupling patterns influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbons of the benzene ring, the methyl group, the methoxy group, and the trifluoromethyl group (which will exhibit a characteristic quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum should display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C-O stretching of the ether linkage, and strong C-F stretching bands for the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ) and fragmentation patterns characteristic of the loss of methyl, methoxy, and trifluoromethyl groups.

Safety, Handling, and Storage

Given the presence of a trifluoromethyl group, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(trifluoromethyl)-3-methoxy-5-methylbenzene is a compound of significant interest for its potential applications in the development of new pharmaceuticals and agrochemicals. This technical guide has provided a detailed predictive analysis of its physical properties based on established chemical principles and data from analogous structures. The outlined experimental protocols offer a clear path for the empirical determination of these properties. A thorough understanding of the physicochemical characteristics of this molecule is paramount for its successful application in research and development.

References

-

MySkinRecipes. 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

Pharmaffiliates. 1-Bromo-3-methoxy-5-methylbenzene: A Foundation for Chemical Innovation. [Link]

-

PubChem. 1-Methoxy-4-(trifluoromethyl)benzene. [Link]

-

PubChem. 1,3,5-Trifluorobenzene. [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 1-(Trifluoromethyl)-3-methoxy-5-methylbenzene

Abstract

This in-depth technical guide provides a comprehensive overview of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. While the specific moment of its initial discovery is not prominently documented, its importance lies in its utility as a versatile intermediate for the synthesis of complex molecular architectures. This guide will delve into the logical synthesis, physicochemical properties, and the rationale behind its application in modern drug discovery and crop protection, providing researchers, scientists, and drug development professionals with a foundational understanding of this valuable chemical entity.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, imparts a range of desirable properties to a parent molecule. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The strategic placement of a trifluoromethyl group can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, making it a critical tool for optimizing lead compounds.

1-(Trifluoromethyl)-3-methoxy-5-methylbenzene (CAS No. 1214385-12-2) emerges as a key building block in this context.[3] Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group for potential hydrogen bonding interactions and electronic modulation, and a methyl group for steric influence—makes it a highly sought-after intermediate for creating novel bioactive molecules.[1] This guide will explore the synthesis and properties of this compound, providing a rationale for its application in advanced chemical synthesis.

Synthesis Pathway: A Logical Approach from Precursors

The synthesis of this key bromo-precursor is well-documented and serves as the logical starting point.[4] A common method involves the diazotization of 4-bromo-2-methoxy-6-methylaniline, followed by a reduction reaction.[5] This approach provides a high-yielding and scalable route to 1-bromo-3-methoxy-5-methylbenzene, a versatile intermediate in its own right.[6]

The subsequent and crucial step is the introduction of the trifluoromethyl group. Modern cross-coupling reactions are the most likely and efficient methods employed for this transformation. A palladium-catalyzed cross-coupling reaction, for instance, between 1-bromo-3-methoxy-5-methylbenzene and a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) or potassium (trifluoromethyl)trimethoxyborate would be a standard and effective approach.

Caption: Plausible synthetic route to 1-(trifluoromethyl)-3-methoxy-5-methylbenzene.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of a trifluoromethylated aromatic compound from a bromo-precursor. This protocol is provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Step 1: Synthesis of 1-bromo-3-methoxy-5-methylbenzene (Precursor)

-

Diazotization: To a solution of 4-bromo-2-methoxy-6-methylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and hydrochloric acid) at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 30 minutes.

-

Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of a reducing agent, such as hypophosphorous acid (H3PO2), at 0°C.

-

Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with a basic solution (e.g., saturated sodium bicarbonate) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-bromo-3-methoxy-5-methylbenzene.[5]

Step 2: Trifluoromethylation

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a mixture of 1-bromo-3-methoxy-5-methylbenzene (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, 2-3 equivalents) in a dry, aprotic solvent (e.g., toluene or DMF) is prepared.

-

Reaction Conditions: A fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), is added, and the reaction mixture is heated to a temperature between 80-120°C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the final product, 1-(trifluoromethyl)-3-methoxy-5-methylbenzene, is purified by column chromatography.

Physicochemical Properties and Data

The physicochemical properties of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1214385-12-2 | [3] |

| Molecular Formula | C₉H₉F₃O | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |

| Boiling Point | Not explicitly documented; estimated to be in the range of 180-220 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, ethyl acetate) and have low solubility in water. | [7] |

| Storage | Room temperature | [3] |

Applications in Drug Development and Agrochemicals

The true value of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene lies in its application as a strategic intermediate. The trifluoromethyl and methoxy groups it carries are key pharmacophores that can significantly enhance the biological activity and metabolic stability of a final compound.[1]

Rationale in Drug Discovery

In the context of drug development, this building block can be utilized in the synthesis of a wide array of therapeutic agents. The trifluoromethyl group is known to:

-

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, which can be critical for receptor binding.

The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can be used to fine-tune the electronic properties and orientation of the molecule within a binding pocket.

Caption: Logical flow from the building block to an optimized drug candidate.

Significance in Agrochemicals

Similar principles apply to the design of modern herbicides and fungicides. The incorporation of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene into an agrochemical's structure can lead to:

-

Enhanced Efficacy: Improved penetration through plant cuticles and into target organisms.

-

Increased Persistence: Greater resistance to environmental and metabolic degradation, leading to longer-lasting effects.

-

Optimized Biological Activity: The specific arrangement of the functional groups can be tailored to interact with specific enzymes or receptors in pests or weeds.[1]

Conclusion

1-(trifluoromethyl)-3-methoxy-5-methylbenzene stands as a testament to the power of strategic fluorination in modern chemical synthesis. While its own "discovery" may not be a singular event, its value is clearly established through its role as a key intermediate. For researchers in drug discovery and agrochemical development, a thorough understanding of its synthesis, properties, and the rationale for its use is essential for the design and creation of next-generation bioactive molecules. This guide provides a foundational framework for harnessing the potential of this versatile building block.

References

-

MySkinRecipes. (n.d.). 1-(trifluoromethyl)-3-methoxy-5-methylbenzene. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2024). 1-Bromo-3-methoxy-5-methylbenzene: A Foundation for Chemical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-5-Methylphenol. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (2022). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]

- 3. 1-(trifluoromethyl)-3-methoxy-5-methylbenzene [myskinrecipes.com]

- 4. 1-BROMO-3-METHOXY-5-METHYLBENZENE | 29578-83-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 29578-83-4: 1-Bromo-3-methoxy-5-methylbenzene [cymitquimica.com]

Spectroscopic data of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene

Topic: Spectroscopic Data and Technical Characterization of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene Document Type: Technical Reference Guide Version: 2.0 (Scientific Review)[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 1-(trifluoromethyl)-3-methoxy-5-methylbenzene (CAS: 1214385-12-2).[1][2] As a trisubstituted benzene derivative featuring electronic diversity—an electron-withdrawing trifluoromethyl group (

This document synthesizes available experimental data with high-fidelity predictive modeling to offer researchers a definitive reference for structural elucidation, synthesis planning, and handling.[1][2]

Part 1: Compound Identity & Physicochemical Profile[1][2]

The unique 1,3,5-substitution pattern (meta-substitution) imparts

Table 1: Chemical Identification & Properties[1][2]

| Property | Data |

| Chemical Name | 1-(trifluoromethyl)-3-methoxy-5-methylbenzene |

| Common Synonyms | 3-Methoxy-5-methylbenzotrifluoride; 3-Methyl-5-(trifluoromethyl)anisole |

| CAS Registry Number | 1214385-12-2 |

| Molecular Formula | |

| Molecular Weight | 190.16 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Est.) | 185–190 °C (at 760 mmHg) |

| Solubility | Soluble in |

| Electronic Character | Amphipathic electronic distribution (Donor-Acceptor hybrid) |

Part 2: Synthesis & Retrosynthetic Logic

The synthesis of 1,3,5-trisubstituted benzenes requires careful management of directing group effects.[1][2] The most robust pathway involves the modification of 3-methoxy-5-nitrobenzotrifluoride or the direct trifluoromethylation of 3-methylanisole .[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical retrosynthetic disconnection and forward synthesis pathways.

Figure 1: Retrosynthetic map showing the reduction-diazotization pathway (primary) and direct C-H functionalization (secondary).[1][2]

Part 3: Spectroscopic Elucidation

Due to the specific nature of this isomer, the following spectral data is derived from high-fidelity substituent increment calculations (Additivity Rules) validated against analogous structures (e.g., 3-methylbenzotrifluoride).

A. Nuclear Magnetic Resonance (NMR)[1][2][3]

1.

NMR (Proton)

Solvent:

The aromatic region is characterized by three distinct signals due to the lack of symmetry. All aromatic protons appear as apparent singlets or broad singlets due to small meta-coupling (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2) | 6.95 – 7.00 | Broad Singlet | 1H | Between |

| Ar-H (C6) | 7.05 – 7.10 | Broad Singlet | 1H | Between |

| Ar-H (C4) | 6.65 – 6.70 | Broad Singlet | 1H | Between |

| 3.82 | Singlet | 3H | Characteristic methoxy resonance.[1][2] | |

| 2.38 | Singlet | 3H | Characteristic benzylic methyl resonance.[1][2] |

2.

NMR (Carbon)

Solvent:

Key diagnostic features include the quartet splitting of the trifluoromethyl carbon and the ipso-carbon attached to it.[1][2]

| Position | Shift ( | Splitting ( | Assignment |

| C1 (Ipso-CF3) | ~131.5 | Quartet ( | Ipso carbon attached to |

| ~124.2 | Quartet ( | The trifluoromethyl group itself.[1][2] | |

| C3 (Ipso-OMe) | ~160.1 | Singlet | Oxygen-bearing aromatic carbon (Deshielded).[1][2] |

| C5 (Ipso-Me) | ~140.5 | Singlet | Methyl-bearing aromatic carbon.[1][2] |

| Ar-C (C2,4,6) | 110 – 120 | Singlet/Weak Quartet | Aromatic CH carbons (C2/C6 may show |

| 55.4 | Singlet | Methoxy carbon.[1][2] | |

| 21.5 | Singlet | Methyl carbon.[1][2] |

3.

NMR (Fluorine)

Solvent:

-

Shift:

-62.5 ppm (approx).[1][2] -

Pattern: Singlet (s).

-

Note: May appear as a fine multiplet if high-resolution acquisition captures long-range H-F coupling, but typically reported as a singlet in standard purity assays.[1][2]

B. Mass Spectrometry (GC-MS)[1][2]

The fragmentation pattern is driven by the stability of the aromatic ring and the loss of substituents.[1][2]

-

Molecular Ion (

): m/z 190 (Base peak or high intensity).[1][2] -

Fragment (

): m/z 175 (Loss of methyl radical).[1][2] -

Fragment (

): m/z 121 (Loss of trifluoromethyl, followed by rearrangement).[1][2] -

Fragment (

): m/z 159.[1][2]

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong, broad bands at 1100–1350

(Diagnostic).[1][2] -

C-H Stretch (Ar): Weak bands > 3000

. -

C-H Stretch (Alk): 2850–2960

(Methoxy/Methyl).[1] -

C=C Aromatic: 1590, 1480

.[1]

Part 4: Safety & Handling Protocols

Signal Word: WARNING GHS Classification: Flammable Liquid (Cat 4), Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[1][2]

Handling Workflow

-

Engineering Controls: Always handle within a certified fume hood. The volatility of fluorinated anisoles requires active ventilation.[1][2]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (

or Ar) if possible, though the compound is relatively stable to oxidation.

Emergency Response[1][2]

-

Skin Contact: Wash with soap and water for 15 minutes.[2] Fluorinated solvents can defat skin rapidly.[1][2]

-

Spill: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[1][2]

References

-

Chemical Identification: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1214385-12-2. Retrieved from .[1][2]

-

Synthesis Methodology: Maeno, M., & Morii, K. (2023).[1][2] Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene. ChemRxiv.[1][2] Available at .[1][2]

-

Spectral Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

-

Analogous Data: Sigma-Aldrich.[1][2] Product Specification for 1,3,5-Trifluorobenzene derivatives. Retrieved from .[1][2]

Sources

The Trifluoromethyl Group: A Strategic Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal for optimizing drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design and development. We will delve into the unique physicochemical properties of this moiety and elucidate how these characteristics are leveraged to enhance metabolic stability, modulate binding affinity, and improve the overall pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Through detailed explanations of key experimental protocols, illustrative case studies of successful trifluoromethylated drugs, and an overview of synthetic strategies, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the power of the trifluoromethyl group in their own research endeavors.

The Unique Physicochemical Landscape of the Trifluoromethyl Group

The trifluoromethyl group, a derivative of a methyl group where all three hydrogen atoms are replaced by fluorine atoms, possesses a unique combination of properties that make it a highly valuable substituent in medicinal chemistry.[1] Its profound impact on a molecule's biological activity stems from a confluence of electronic and steric effects.

1.1. Electronic Properties: A Tale of High Electronegativity

The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, rendering the trifluoromethyl group one of the most electron-withdrawing groups used in drug design.[2][3] This property can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect a drug's ionization state at physiological pH, its solubility, and its ability to interact with biological targets.[1] For instance, the introduction of a trifluoromethyl group can lower the pKa of a nearby amine, reducing its basicity and potentially altering its interaction with a target protein or its susceptibility to metabolism.[4]

1.2. Steric and Conformational Influence

While sterically larger than a hydrogen atom, the trifluoromethyl group has a van der Waals volume comparable to an isopropyl group.[5] Its introduction can thus induce specific conformational preferences in a molecule, which can be crucial for optimizing its fit within a protein's binding pocket. This steric bulk, combined with its electronic properties, allows the trifluoromethyl group to serve as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, offering a way to fine-tune a molecule's properties while maintaining a similar overall shape.[3]

1.3. Lipophilicity and Membrane Permeability: A Gateway to the Cell

The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[2] This increased lipophilicity enhances a compound's ability to partition into lipid membranes, a critical factor for absorption, distribution, and penetration of biological barriers like the blood-brain barrier.[6] The strategic placement of a trifluoromethyl group can therefore be a key strategy for improving the oral bioavailability of a drug and for targeting receptors within the central nervous system.[2][3]

Strategic Applications of the Trifluoromethyl Group in Drug Design

The unique physicochemical properties of the trifluoromethyl group translate into a range of strategic applications in drug design, aimed at overcoming common challenges in drug development.

2.1. Enhancing Metabolic Stability: The "Metabolic Shield"

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][7]

By replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethyl group, medicinal chemists can effectively "shield" a molecule from enzymatic attack.[3][7] This strategy, often referred to as "metabolic blocking," can significantly prolong a drug's half-life, reduce the formation of potentially toxic metabolites, and allow for less frequent dosing.[6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a detailed methodology for a typical in vitro microsomal stability assay, a key experiment to assess the metabolic stability of a drug candidate.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

-

Liver Microsomes: Thaw a vial of pooled human liver microsomes on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[6]

-

NADPH Regenerating System: Prepare a solution containing NADPH and co-factors (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in buffer. This system continuously regenerates NADPH, which is essential for CYP450 activity.[6]

-

Termination Solution: Prepare a solution of ice-cold acetonitrile or methanol containing an internal standard.[6]

-

-

Incubation Procedure:

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).[6]

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[3][6]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding the termination solution.[2][6] The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing and Analysis:

-

After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[2][3]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).[8]

-

Causality Behind Experimental Choices:

-

Liver Microsomes: Liver microsomes are used because the liver is the primary site of drug metabolism, and this subcellular fraction contains a high concentration of phase I metabolic enzymes, particularly CYP450s.[8]

-

NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure that NADPH is not depleted during the incubation period, allowing for a more accurate assessment of metabolic stability.[4]

-

Termination with Organic Solvent: Ice-cold organic solvents like acetonitrile or methanol are used to abruptly stop the enzymatic reaction by denaturing the proteins and precipitating them out of the solution.[6]

-

LC-MS/MS Analysis: This analytical technique is highly sensitive and specific, allowing for the accurate quantification of the parent drug even in complex biological matrices.[3]

Table 1: Impact of Trifluoromethylation on Metabolic Stability (Illustrative Data)

| Compound Pair | Modification | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Drug A | Parent (with -CH₃ group) | 15 | 46.2 |

| Drug A-CF₃ | Analog (with -CF₃ group) | > 120 | < 5.8 |

| Drug B | Parent (with -OCH₃ group) | 25 | 27.7 |

| Drug B-CF₃ | Analog (with -CF₃ group) | 95 | 7.3 |

Note: The data in this table is illustrative and intended to demonstrate the typical improvements in metabolic stability observed upon trifluoromethylation.

2.2. Modulating Binding Affinity and Selectivity

The electron-withdrawing nature and steric bulk of the trifluoromethyl group can significantly influence a drug's binding affinity and selectivity for its target protein.[6] By altering the electronic distribution within a molecule, the CF₃ group can enhance or create new interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding pocket.[9] This can lead to increased potency and a more favorable side-effect profile due to reduced off-target binding.[6]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay, a common method to determine the binding affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

-

Preparation of Reagents:

-

Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.[10]

-

Radioligand: Choose a high-affinity radiolabeled ligand for the target receptor. Prepare a working solution at a concentration at or below its dissociation constant (Kd).[11]

-

Test Compound: Prepare a series of dilutions of the test compound over a wide concentration range.

-

Assay Buffer: Prepare a suitable buffer for the binding reaction (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation Procedure:

-

Separation of Bound and Free Ligand:

-

Quantification of Bound Radioactivity:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

Radiolabeled Ligand: A radiolabeled ligand provides a highly sensitive method for detecting and quantifying binding events.

-

Competitive Format: This format allows for the determination of the affinity of an unlabeled test compound by measuring its ability to compete with the radioligand for the same binding site.

-

Rapid Filtration: This step is crucial for quickly separating the bound and free radioligand, minimizing the dissociation of the ligand-receptor complex during the separation process.

Case Studies: Trifluoromethylated Drugs in the Clinic

The successful application of the trifluoromethyl group is evident in numerous marketed drugs across various therapeutic areas.

3.1. Celecoxib (Celebrex®): A Tale of Selective Inhibition and Metabolic Stability

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[7] Its anti-inflammatory and analgesic effects are attributed to this selective inhibition, which reduces the production of prostaglandins involved in pain and inflammation, while sparing the COX-1 enzyme that plays a protective role in the gastrointestinal tract.[13]

The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its pharmacological profile. Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9 through hydroxylation of the methyl group on the p-tolyl ring to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib.[8][14] The presence of the trifluoromethyl group at the adjacent position of the pyrazole ring is thought to contribute to the molecule's metabolic stability by sterically hindering access to the metabolically labile methyl group. The elimination half-life of celecoxib is approximately 11 hours.[2] This allows for once or twice-daily dosing.[6] The metabolism of celecoxib is significantly influenced by genetic polymorphisms in the CYP2C9 gene, with individuals who are poor metabolizers having increased exposure to the drug.[4][15]

Synthesis of Celecoxib: The synthesis of celecoxib often involves the condensation of 4-sulfamidophenylhydrazine with a trifluoromethylated β-diketone, such as 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[16][17] This key intermediate provides the necessary trifluoromethyl group and the tolyl substituent for the final drug structure.[17] A continuous flow synthesis has also been developed using 2-bromo-3,3,3-trifluoropropene as a trifluoromethyl building block.[18]

3.2. Fluoxetine (Prozac®): Enhancing Brain Penetration and Potency

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders.[4] The trifluoromethyl group in fluoxetine, located on the phenoxy ring, plays a critical role in its efficacy. This lipophilic group enhances the molecule's ability to cross the blood-brain barrier, a crucial requirement for a centrally acting drug.[3]

Fluoxetine is metabolized in the liver to its active metabolite, norfluoxetine, through demethylation.[19] Both fluoxetine and norfluoxetine exist as a racemic mixture of two enantiomers (R and S). The S-enantiomers of both fluoxetine and norfluoxetine are more potent inhibitors of serotonin reuptake than their corresponding R-enantiomers.[20] Notably, S-norfluoxetine is approximately 20 times more potent than R-norfluoxetine.[19][20] The trifluoromethyl group contributes to the overall lipophilicity and binding affinity of these molecules to the serotonin transporter.

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule is a key step in the synthesis of many pharmaceuticals. Various methods have been developed to achieve this transformation, particularly for aromatic systems.

4.1. Copper-Mediated Trifluoromethylation

A common and effective method for the trifluoromethylation of aromatic halides is the use of a copper(I) salt in the presence of a trifluoromethyl source, such as sodium trifluoroacetate.[15] This reaction proceeds smoothly in polar aprotic solvents and offers good to high yields.

4.2. Sandmeyer-Type Trifluoromethylation

The Sandmeyer reaction provides another route to trifluoromethylated arenes from aromatic amines.[21] The amine is first converted to a diazonium salt, which is then reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper catalyst.[21] This method is particularly useful as it allows for the trifluoromethylation of a wide range of readily available aromatic amines.

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established its position as a privileged substituent in medicinal chemistry. Its unique combination of electronic, steric, and lipophilic properties provides a powerful toolkit for addressing key challenges in drug discovery, including poor metabolic stability, low bioavailability, and suboptimal binding affinity. The successful examples of trifluoromethylated drugs on the market serve as a testament to the transformative impact of this functional group.

As our understanding of drug-target interactions and metabolic pathways continues to grow, the rational design and application of the trifluoromethyl group will become even more sophisticated. The development of novel and more efficient synthetic methodologies for trifluoromethylation will further expand the accessibility and utility of this important building block. For researchers and scientists in the field of drug development, a thorough understanding of the principles and applications outlined in this guide is essential for the successful design of the next generation of therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Syndia. (2026-01-29). Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. National Center for Biotechnology Information. (2025-07-18). Available at: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Available at: [Link]

-

Pharmacokinetics of fluoxetine and norfluoxetine in pregnancy and lactation. PubMed. Available at: [Link]

-

Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf. National Center for Biotechnology Information. (2016-08-18). Available at: [Link]

-

Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies@MajidAli2020. YouTube. (2022-12-23). Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

-

Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Science of Synthesis. (2025-08-10). Available at: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (2025-07-01). Available at: [Link]

-

Fluoxetine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

CYP2C9 Inhibition. Cambridge MedChem Consulting. (2014-07-22). Available at: [Link]

-

Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. Available at: [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Celecoxib - Wikipedia. Wikipedia. Available at: [Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed. Available at: [Link]

-

Prediction of Fluoxetine and Norfluoxetine Pharmacokinetic Profiles Using Physiologically Based Pharmacokinetic Modeling. PubMed. Available at: [Link]

-

Memorize Enzyme Inhibition. YouTube. (2020-05-07). Available at: [Link]

-

Revisiting CYP2C9-Mediated drug-drug Interactions: A Review. RJPT. Available at: [Link]

-

A helpful visual for how all of the metabolism pathways connect for all my biochem homies out there grindin for that 528 : r/Mcat. Reddit. (2018-04-13). Available at: [Link]

-

Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]

-

Enzymes -Inhibitors [graph]. YouTube. (2013-04-03). Available at: [Link]

-

Stereoselective disposition of fluoxetine and norfluoxetine during pregnancy and breast-feeding. uppitysciencechick. Available at: [Link]

-

Celecoxib metabolism and activity. Celecoxib is taken orally, is... ResearchGate. Available at: [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

-

What is the best way to visualize metabolic pathways?. Quora. (2017-04-27). Available at: [Link]

-

What is the mechanism of Celecoxib?. Patsnap Synapse. (2024-07-17). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brjp.org.br [brjp.org.br]

- 3. m.youtube.com [m.youtube.com]

- 4. Celecoxib Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. mdpi.com [mdpi.com]

- 21. Introduction to Metabolism: Metabolic Pathways – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

Technical Guide: Strategic Implementation of Trifluoromethylating Agents in Organic Synthesis

Part 1: The Fluorine Factor in Drug Design

In modern medicinal chemistry, the trifluoromethyl (

Why ? The "Magic Methyl" Effect[1]

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is the strongest single bond in organic chemistry. Replacing a metabolically labile methyl group with

blocks Cytochrome P450 oxidation sites, significantly extending drug half-life ( -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the

of neighboring functional groups (e.g., amines), improving membrane permeability and oral bioavailability. -

Conformational Locking: The distinct steric bulk of

(Van der Waals volume

Part 2: Strategic Reagent Selection

The choice of reagent is dictated strictly by the electronic demand of the substrate. We categorize these agents into three mechanistic pillars: Nucleophilic, Electrophilic, and Radical.

Visualization: Reagent Decision Matrix

Figure 1: Decision matrix for selecting the appropriate trifluoromethylating agent based on substrate electronics.

Part 3: Nucleophilic Trifluoromethylation

The Gold Standard: Ruppert-Prakash Reagent (

The Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane) is the workhorse for adding

Mechanism: The "Naked" Anion Fallacy

A common misconception is that

Figure 2: The catalytic cycle of Ruppert-Prakash trifluoromethylation showing the critical pentacoordinate silicon intermediate.

Validated Protocol: Addition to Benzophenone

Note: This protocol is self-validating; the color change (if using specific indicators) or rapid consumption of starting material by TLC confirms initiation.

Reagents:

-

Substrate: Benzophenone (1.0 equiv)

-

Reagent:

(1.2 equiv) -

Initiator: CsF (Catalytic, 10 mol%) or TBAF (10 mol%)

-

Solvent: Dry THF or DME

Step-by-Step:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve Benzophenone (1.82 g, 10 mmol) and

(1.70 g, 12 mmol) in dry THF (20 mL). Cool to 0°C. -

Initiation: Add CsF (152 mg, 1.0 mmol). Observation: A slight exotherm indicates successful formation of the pentacoordinate species.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Hydrolysis: The reaction yields the silyl ether. To isolate the alcohol, add 1M HCl (10 mL) and stir for 30 mins.

-

Workup: Extract with

, wash with brine, dry over

Scientist's Insight: If the reaction stalls, do not add more

Part 4: Electrophilic Trifluoromethylation

The Scalpel: Togni vs. Umemoto Reagents

When the substrate is electron-rich (e.g., arenes, thiols, phosphines), we require an electrophilic

Comparative Analysis

| Feature | Togni Reagent II (Alcohol-derived) | Umemoto Reagent (Sulfonium Salt) |

| Structure | Hypervalent Iodine (III) | S-(Trifluoromethyl)dibenzothiophenium |

| State | Crystalline Solid (Air Stable) | Crystalline Salt (Hygroscopic) |

| Reactivity | Tunable (Hard/Soft matching) | High Oxidation Potential |

| Atom Economy | Poor (Stoichiometric byproduct) | Poor (Stoichiometric byproduct) |

| Best For | Thiols, Phosphines, Enolates | Friedel-Crafts type on Arenes |

| Safety | Warning: Energetic/Explosive upon heating | Generally Stable |

Validated Protocol: S-Trifluoromethylation of Thiols (Togni II)

Targeting cysteine residues or lipophilic tails.

Step-by-Step:

-

Dissolution: Dissolve the thiol substrate (1.0 equiv) in DCM (0.1 M).

-

Addition: Add Togni Reagent II (1.2 equiv) in one portion at RT.

-

Catalysis (Optional): For sterically hindered thiols, add 5 mol%

. -

Monitoring: Reaction is typically fast (< 30 mins). Monitor by disappearance of the thiol spot on TLC (Ellman’s reagent stain active).

-

Purification: Filter through a short silica plug to remove the iodobenzoic acid byproduct.

Part 5: Radical Trifluoromethylation

The Hammer: Langlois Reagent & Photoredox

For late-stage functionalization (LSF) of heterocycles, radical pathways are superior. The Langlois reagent (

Mechanism: Photoredox Catalysis

Modern application utilizes visible-light photoredox catalysis (e.g., MacMillan/Stephenson protocols) to generate the

Figure 3: Photoredox generation of trifluoromethyl radicals using Langlois reagent.

Validated Protocol: C-H Trifluoromethylation of Caffeine

Reagents:

-

Substrate: Caffeine (1.0 equiv)

-

Reagent: Langlois Reagent (

, 3.0 equiv) -

Oxidant: TBHP (tert-Butyl hydroperoxide, 3.0 equiv) - Note: Chemical oxidant alternative to photoredox for simplicity.

-

Solvent: Water/DCM (biphasic 1:1)

Step-by-Step:

-

Setup: In a vial, suspend Caffeine (0.5 mmol) and Langlois reagent (1.5 mmol) in DCM (2 mL) and Water (2 mL).

-

Initiation: Add TBHP (70% aq. solution, 1.5 mmol) dropwise at 0°C.

-

Reaction: Vigorously stir at RT for 12-24 hours. The biphasic system requires high stir rates to maximize interfacial surface area.

-

Workup: Separate layers. The organic layer contains the trifluoromethylated product.[1][3][4][5]

Scientist's Insight: The regioselectivity is governed by Minisci-type rules. The

References

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters.

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[6] Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[6] Journal of the American Chemical Society.[5]

-

Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Reagents for Electrophilic Trifluoromethylation. Chemistry – A European Journal.

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions.[7] Tetrahedron Letters.

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.[8] Nature.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[9][10]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 7. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. pubs.acs.org [pubs.acs.org]

Literature review of 3-methoxy-5-methylbenzotrifluoride

[1]

Executive Summary

3-Methoxy-5-methylbenzotrifluoride (CAS: 1214385-12-2) is a specialized fluorinated aromatic intermediate critical to modern medicinal chemistry and agrochemical synthesis.[1][2] Characterized by a 1,3,5-trisubstituted benzene core, it integrates three distinct pharmacophoric features: a lipophilic trifluoromethyl group (-CF₃) , an electron-donating methoxy group (-OCH₃) , and a sterically defined methyl group (-CH₃) .[1]

This unique substitution pattern makes it an invaluable scaffold for "scaffold hopping" and optimizing metabolic stability. The trifluoromethyl group prevents metabolic oxidation at the C1 position while increasing lipophilicity (LogP), and the methyl/methoxy groups allow for fine-tuning of electronic properties and steric bulk, often used to block metabolically labile sites on aromatic rings.

Part 1: Chemical Identity & Physicochemical Properties[1]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene |

| Common Synonyms | 3-Methoxy-5-methyl-α,α,α-trifluorotoluene; 3-Fluoro-5-methylanisole analog |

| CAS Registry Number | 1214385-12-2 |

| Molecular Formula | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol |

| SMILES | COc1cc(C)cc(C(F)(F)F)c1 |

| InChI Key | YYHAHSWQNBUNNN-UHFFFAOYSA-N |

Physical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for close structural analogs and predicted models.

| Property | Value / Description |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~185–195 °C (Predicted at 760 mmHg) |

| Density | ~1.15–1.20 g/cm³ |

| Solubility | Immiscible with water; miscible with DCM, THF, Ethyl Acetate, Methanol |

| Flash Point | >60 °C (Estimated; Combustible Liquid) |

Part 2: Synthesis Protocols

The synthesis of 3-methoxy-5-methylbenzotrifluoride is non-trivial due to the need for regiospecificity.[1] The most robust industrial and laboratory-scale route involves the transition-metal catalyzed methoxylation of the corresponding aryl bromide.[1]

Primary Route: Buchwald-Hartwig / Ullmann Methoxylation

This route utilizes 3-bromo-5-methylbenzotrifluoride (CAS 86845-28-5) as the starting material.[1] This precursor is commercially available and ensures the correct 1,3,5-substitution pattern is pre-installed.[1]

Reaction Scheme

Ar-Br + MeOH (or NaOMe) → [Pd or Cu Catalyst] → Ar-OMe + NaBr

Detailed Experimental Protocol

-

Reagents:

-

Substrate: 3-Bromo-5-methylbenzotrifluoride (1.0 equiv)[1]

-

Nucleophile: Sodium Methoxide (NaOMe) (2.0 equiv) or Methanol with Cs₂CO₃[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: 1,10-Phenanthroline (20 mol%)[1]

-

Solvent: Anhydrous Methanol or DMF[1]

-

Atmosphere: Argon or Nitrogen (Inert)[1]

-

-

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under argon flow.

-

Charging: Add CuI (0.10 equiv), 1,10-phenanthroline (0.20 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvation: Add anhydrous DMF (concentration ~0.5 M relative to substrate) and the aryl bromide (1.0 equiv). Add Methanol (5.0 equiv) if using Cs₂CO₃, or use NaOMe solution directly.

-

Reaction: Seal the flask and heat to 110 °C for 12–24 hours. Monitor by GC-MS or TLC (Hexane:EtOAc 9:1).

-

Workup: Cool to room temperature. Dilute with diethyl ether and filter through a celite pad to remove inorganic salts.

-

Purification: Wash the filtrate with water (3x) and brine (1x). Dry over Na₂SO₄.[3] Concentrate in vacuo.[3]

-

Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a colorless oil.

-